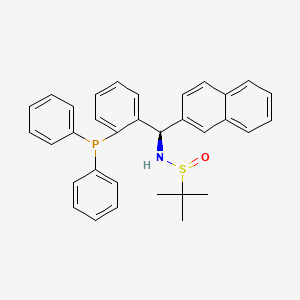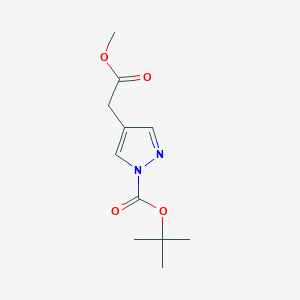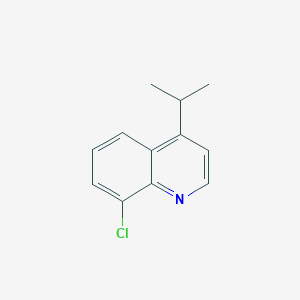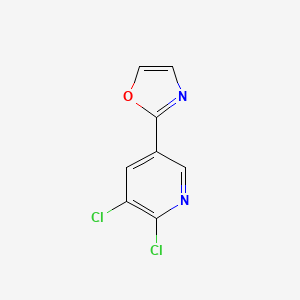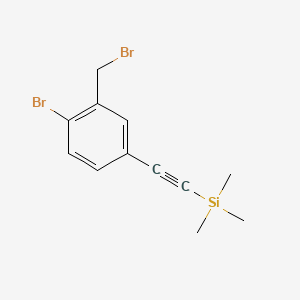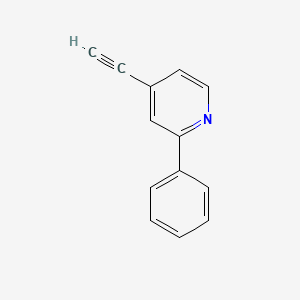![molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
3-Methyl-6-azabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Methyl-6-azabicyclo[3.1.1]heptane: is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is carried out under specific conditions to ensure the desired configuration and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The incorporation of this compound into the structure of certain drugs, such as antihistamines, has been explored to improve their physicochemical properties .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Methyl-6-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-3-Methyl-6-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of cis-3-Methyl-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its incorporation into the structure of antihistamine drugs has been shown to improve their efficacy by enhancing their binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the methyl group present in cis-3-Methyl-6-azabicyclo[3.1.1]heptane.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a different ring structure but contains a similar nitrogen atom within its framework.
Uniqueness: cis-3-Methyl-6-azabicyclo[3.1.1]heptane is unique due to its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
3-methyl-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
PGBZIPYFDYFLIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


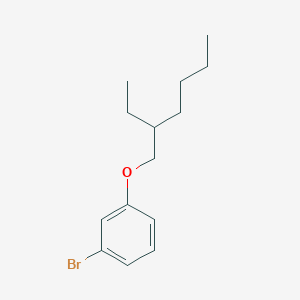
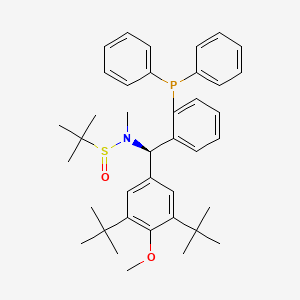
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
